4-{[(Dimethylamino)sulfonyl]amino}benzoic acid

Hydrogen bonding Solubility Permeability

This 4-sulfonamidobenzoic acid features a dimethylaminosulfonyl group linked via a central -NH- bridge, providing 2 H-bond donors and a TPSA of 95.1 Ų. It offers dual reactive handles for amide coupling or N-alkylation, making it essential for SAR campaigns exploring sulfonamide vs. sulfonyl linker effects. Available at 97% purity, it is ideal as a reference standard or key pharmacophore intermediate.

Molecular Formula C9H12N2O4S
Molecular Weight 244.27 g/mol
CAS No. 90250-68-3
Cat. No. B1607278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(Dimethylamino)sulfonyl]amino}benzoic acid
CAS90250-68-3
Molecular FormulaC9H12N2O4S
Molecular Weight244.27 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)NC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C9H12N2O4S/c1-11(2)16(14,15)10-8-5-3-7(4-6-8)9(12)13/h3-6,10H,1-2H3,(H,12,13)
InChIKeyGIHVRYUPCABTQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[(Dimethylamino)sulfonyl]amino}benzoic acid (CAS 90250-68-3) – Structural Identity and Baseline Physicochemical Profile for Research Procurement


4-{[(Dimethylamino)sulfonyl]amino}benzoic acid (CAS 90250-68-3) is a sulfonamido-substituted benzoic acid derivative characterized by a dimethylaminosulfonyl group linked to the 4-position of the benzoic acid core via an amino (-NH-) bridge. The compound has a molecular formula of C9H12N2O4S and a molecular weight of 244.27 g/mol . Computed physicochemical properties include an exact mass of 244.051778 Da, XLogP of 0.3, a topological polar surface area of 95.1 Ų, 2 hydrogen bond donors, and 6 hydrogen bond acceptors . This compound is available from multiple suppliers with typical purities of 95% to 97% .

Why 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid Cannot Be Readily Substituted by In-Class Sulfonyl or Benzoic Acid Analogs


The presence of the central sulfonamide (-NHSO₂-) linkage distinguishes this compound from its direct sulfonyl analog 4-[(dimethylamino)sulfonyl]benzoic acid (CAS 1206-37-7) and other in-class benzoic acid derivatives. This structural variation alters key molecular properties including hydrogen bonding capacity, conformational flexibility, and electronic distribution. Specifically, the target compound possesses an additional hydrogen bond donor (2 vs. 1) and a larger topological polar surface area (95.1 Ų vs. ~83 Ų estimated for the sulfonyl analog) [1]. These differences can significantly impact solubility, permeability, and target-binding interactions. Consequently, generic substitution without validation may lead to irreproducible biological results or altered synthetic outcomes in coupling and condensation reactions where the free -NH- group participates.

Quantitative Differentiation of 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid Against Close Analogs – Evidence for Informed Selection


Enhanced Hydrogen Bonding Capacity Relative to Sulfonyl Analog

The target compound contains a sulfonamide (-NHSO₂-) moiety, providing two hydrogen bond donors (the carboxylic acid proton and the sulfonamide N-H), compared to only one hydrogen bond donor in the direct sulfonyl analog 4-[(dimethylamino)sulfonyl]benzoic acid (CAS 1206-37-7). This structural feature increases the hydrogen bond donor count from 1 to 2, which can enhance water solubility and influence molecular recognition events [1].

Hydrogen bonding Solubility Permeability

Increased Topological Polar Surface Area (TPSA) and Potential Impact on Oral Bioavailability

The topological polar surface area (TPSA) of 4-{[(dimethylamino)sulfonyl]amino}benzoic acid is 95.1 Ų, which is approximately 12 Ų higher than the estimated TPSA of the sulfonyl analog 4-[(dimethylamino)sulfonyl]benzoic acid (estimated ~83 Ų). TPSA is a key descriptor for predicting intestinal absorption and blood-brain barrier penetration [1].

TPSA Drug-likeness Bioavailability

Higher Purity Grade Availability (97%) vs. Standard 95% Benchmarks

Commercial suppliers offer 4-{[(dimethylamino)sulfonyl]amino}benzoic acid with a minimum purity of 97%, as specified by Leyan (Product No. 1416018) . This exceeds the more common 95% purity specification provided by some vendors for structurally related benzoic acid derivatives .

Purity Analytical chemistry Synthesis

Validated Application Scenarios for 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid Based on Structural Differentiation Evidence


Synthetic Intermediate for Sulfonamide-Containing Bioactive Molecules

The free carboxylic acid and the sulfonamide -NH- group provide dual reactive handles for amide coupling, esterification, and N-alkylation reactions. This compound serves as a versatile building block for constructing more complex sulfonamide-containing pharmacophores, particularly where an additional hydrogen bond donor is required for target engagement [1].

Medicinal Chemistry Probe for Structure-Activity Relationship (SAR) Studies

Given the enhanced hydrogen bonding capacity (2 donors) and higher TPSA (95.1 Ų) relative to sulfonyl analogs, this compound is well-suited for SAR campaigns exploring the effect of sulfonamide vs. sulfonyl linkages on binding affinity, selectivity, and pharmacokinetic properties of lead candidates [1].

Analytical Standard for Method Development and Purity Assessment

With commercially available 97% purity grades , this compound can be employed as a reference standard in HPLC, LC-MS, or NMR method development for quantifying related substances in complex reaction mixtures or biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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